GSK J5 HCl

概要

説明

GSK J5 塩酸塩は、GSK J4の不活性異性体であるGSK J5の塩酸塩です。これは、不活性な対照であるGSK J2の細胞透過性エステル誘導体です。

準備方法

合成経路と反応条件

GSK J5 塩酸塩の合成には、遊離塩基形の調製、続いて塩酸塩への変換が含まれます。合成経路には一般的に次の手順が含まれます。

ピリミジン核の形成: ピリミジン核は、適切な出発物質を含む一連の縮合反応によって合成されます。

ベンザゼピン部分の導入: ベンザゼピン部分は、求核置換反応によって導入されます。

エステル化: エステル基は、エステル化反応によって導入されます。

塩酸塩形成: 最後のステップでは、遊離塩基を塩酸で処理して塩酸塩に変換します.

工業的製造方法

GSK J5 塩酸塩の工業的製造は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、自動反応器の使用、反応条件の正確な制御、および結晶化やクロマトグラフィーなどの精製技術が含まれ、高純度と収率が保証されます .

化学反応の分析

Ester Hydrolysis

As a pro-drug, GSK J5 HCl undergoes intracellular ester hydrolysis to release GSK-J2, its inactive carboxylic acid form . This reaction is catalyzed by cellular esterases:

Key Observations :

-

Hydrolysis occurs rapidly in aqueous buffers (e.g., PBS) but is negligible in anhydrous solvents like DMSO or DMF .

-

The reaction is pH-dependent, with optimal rates at physiological pH (7.4) .

Stability Under Storage Conditions

| Condition | Stability |

|---|---|

| Temperature | Stable at room temperature (15–25°C) |

| Light sensitivity | Stable in dark conditions |

| Incompatible substances | Strong oxidizing agents (e.g., HNO₃) |

Decomposition Pathways

Thermal or oxidative degradation of this compound produces hazardous byproducts:

| Decomposition Trigger | Products Identified |

|---|---|

| High temperatures (>200°C) | Carbon oxides, hydrogen chloride |

| Strong oxidizers | Nitrogen oxides, chlorinated compounds |

Safety Note : Decomposition releases toxic gases, necessitating proper ventilation during handling .

Solubility and Reactivity in Solvents

| Solvent | Solubility | Application |

|---|---|---|

| DMSO | >30 mg/mL | Cell culture studies |

| DMF | 30 mg/mL | In vitro assays |

| PBS (pH 7.2) | 0.1 mg/mL (with DMF) | Low-concentration experiments |

Biological Interaction (Non-Reactive Role)

While this compound itself lacks enzymatic activity, its structural similarity to GSK-J4 allows it to serve as a critical control in studies involving histone demethylases (e.g., JMJD3, UTX) :

科学的研究の応用

Chemical Properties and Mechanism of Action

GSK J5 hydrochloride has the molecular formula C₁₈H₂₄ClN₅O₂ and a molecular weight of 454.0 g/mol. It is characterized as a cell-permeable ester derivative that is less biologically active than its counterparts, making it useful for experimental control purposes. The compound undergoes hydrolysis in biological systems to convert into GSK J4, which actively inhibits specific histone demethylases involved in epigenetic regulation .

Research Applications

1. Negative Control in Histone Demethylase Studies

- GSK J5 hydrochloride is primarily utilized as a negative control when studying the effects of GSK J4 on histone demethylases. Its lack of significant biological activity allows researchers to delineate the specific effects of active compounds without confounding results .

2. Understanding Epigenetic Regulation

- The compound aids in understanding the role of histone modifications in gene regulation and their implications in diseases such as cancer and inflammatory disorders. By using GSK J5 hydrochloride, researchers can better interpret the pathways regulated by histone demethylation .

Therapeutic Potential

While GSK J5 hydrochloride itself does not exhibit therapeutic effects, its active form, GSK J4, has shown promise in various therapeutic applications:

1. Cancer Treatment

- GSK J4 has demonstrated anti-proliferative effects in acute myeloid leukemia (AML) cell lines and models. It induces apoptosis and cell cycle arrest while increasing levels of trimethylated H3K27, which is associated with tumor suppression .

2. Neurodegenerative Diseases

- Research indicates that GSK J4 may have neuroprotective effects in models of Parkinson's disease by modulating histone methylation patterns that influence neuronal survival .

Case Studies

作用機序

GSK J5 塩酸塩は、KDM6B/JMJD3の強力な阻害剤であるGSK J4の不活性な対照として機能します。GSK J4はヒストンH3リジン27(H3K27)の脱メチル化を阻害しますが、GSK J5 塩酸塩は、この阻害活性を示しません。 これにより、研究者はKDM6B阻害の特異的な効果と非特異的な効果を区別することができます .

類似の化合物との比較

類似の化合物

GSK J4: ヒストン脱メチル化酵素阻害の効果を研究するために使用される、KDM6B/JMJD3の活性な阻害剤。

GSK J2: GSK J5 塩酸塩と同様のもう1つの不活性な対照化合物

独自性

GSK J5 塩酸塩は、不活性な対照としての役割において独自であり、研究者は実験結果の特異性を検証することができます。 KDM6Bを積極的に阻害するGSK J4とは異なり、GSK J5 塩酸塩はヒストン脱メチル化を妨げません。これは、対照実験に不可欠なツールになります .

類似化合物との比較

Similar Compounds

GSK J4: An active inhibitor of KDM6B/JMJD3, used to study the effects of histone demethylase inhibition.

GSK J2: Another inactive control compound, similar to GSK J5 Hydrochloride

Uniqueness

GSK J5 Hydrochloride is unique in its role as an inactive control, allowing researchers to validate the specificity of their experimental results. Unlike GSK J4, which actively inhibits KDM6B, GSK J5 Hydrochloride does not interfere with histone demethylation, making it an essential tool for control experiments .

生物活性

GSK J5 HCl is a compound recognized primarily as an inactive isomer of GSK J4 and a cell-permeable ester derivative of the inactive control GSK J2. Its chemical designation is N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3 H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester hydrochloride, with a purity of ≥98% . The compound is primarily utilized in laboratory research settings, particularly in studies related to epigenetics and histone demethylases.

This compound does not exhibit direct biological activity as it is categorized as an inactive isomer . However, its significance arises from its relationship with active compounds like GSK J4, which acts as a selective inhibitor of lysine-specific demethylase 6B (KDM6B) . KDM6B plays a crucial role in the demethylation of histone H3 at lysine 27 (H3K27), a modification associated with transcriptional activation and repression. The inhibition of this enzyme has implications for cancer treatment, particularly in acute myeloid leukemia (AML) where KDM6B is overexpressed .

Research Findings

Research indicates that while GSK J5 itself does not demonstrate significant biological activity, studies involving its active analogs have shown promising results. For instance:

- Inhibition of KDM6B : Active analogs like GSK J4 have been shown to induce apoptosis and cell cycle arrest in AML cell lines, leading to reduced tumor burden in xenograft models .

- Histone Modification : Compounds related to GSK J5 have been implicated in altering histone methylation patterns, which can significantly affect gene expression profiles relevant to cancer progression .

Case Studies

- Acute Myeloid Leukemia (AML) :

- Antischistosomal Activity :

Table 1: Comparison of this compound and Active Analogs

| Compound | Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Inactive Isomer | None | Research use only |

| GSK J4 | Active Analog | Induces apoptosis in AML cells | Cancer therapy research |

| GSK J2 | Inactive Control | None | Control in experimental setups |

Table 2: Solubility Data for this compound

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |

|---|---|---|

| DMSO | 22.7 | 50 |

特性

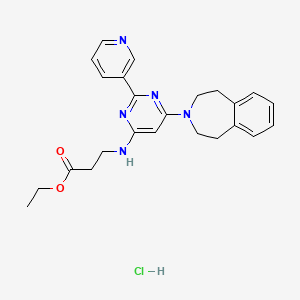

IUPAC Name |

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHQMHJAOKADED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。